N-(Ethoxymethylideneamino)-1H-indazole-3-carboxamide
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Overview
Description
N-(Ethoxymethylideneamino)-1H-indazole-3-carboxamide is a compound belonging to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethoxymethylideneamino)-1H-indazole-3-carboxamide typically involves the reaction of 1H-indazole-3-carboxylic acid with ethoxymethylideneamine under specific reaction conditions. The process generally includes the following steps:
Formation of Ethoxymethylideneamine: This intermediate is prepared by reacting ethyl formate with ammonia.
Condensation Reaction: The ethoxymethylideneamine is then reacted with 1H-indazole-3-carboxylic acid in the presence of a suitable catalyst and solvent to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Ethoxymethylideneamino)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
N-(Ethoxymethylideneamino)-1H-indazole-3-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(Ethoxymethylideneamino)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(Methoxymethylideneamino)-1H-indazole-3-carboxamide
- N-(Ethoxymethylideneamino)-1H-benzimidazole-3-carboxamide
- N-(Ethoxymethylideneamino)-1H-pyrazole-3-carboxamide
Uniqueness
N-(Ethoxymethylideneamino)-1H-indazole-3-carboxamide stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its indazole core structure is known for its stability and ability to interact with various biological targets, making it a valuable compound for research and development in multiple scientific fields.
Properties
CAS No. |
68767-60-2 |
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Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
ethyl N-(1H-indazole-3-carbonyl)methanehydrazonate |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-7-12-15-11(16)10-8-5-3-4-6-9(8)13-14-10/h3-7H,2H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
YKTNLCDIHSAWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=NNC(=O)C1=NNC2=CC=CC=C21 |
Origin of Product |
United States |
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